6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
This compound features a 1,3-diazinan-2-one core substituted with a 3-chlorophenyl-furan moiety, a thiophene-2-carbonyl group, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl and thiophene groups contribute to electronic and steric properties. Structural determination via X-ray crystallography (using tools like SHELX ) would reveal bond angles, torsion effects, and intermolecular interactions critical for its reactivity and applications.
Properties
Molecular Formula |
C20H14ClF3N2O4S |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H14ClF3N2O4S/c21-11-4-1-3-10(9-11)12-6-7-13(30-12)16-15(17(27)14-5-2-8-31-14)19(29,20(22,23)24)26-18(28)25-16/h1-9,15-16,29H,(H2,25,26,28) |
InChI Key |
DYFOYFYHPYACAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a boronic acid derivative.
Formation of the thiophene ring: This can be done through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound.
Assembly of the diazinanone core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups in this compound could make it useful for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: This compound could be used as a probe to study the function of specific proteins or pathways in cells.
Mechanism of Action
The mechanism of action of 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific target. For example, if it targets an enzyme, it could act as an inhibitor by binding to the active site and preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to two analogs:
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate ()
6-[5-(4-fluorophenyl)furan-2-yl]-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one ()
Electronic and Steric Effects
- 3-Chlorophenyl vs. 4-Fluorophenyl : The chlorine atom’s larger size and higher electronegativity increase steric hindrance and electron-withdrawing effects compared to fluorine. This could enhance binding affinity in enzyme inhibition (e.g., cytochrome P450 targets in pesticides) .
- Thiophene-2-carbonyl vs.
Computational Analysis
- QSAR/QSPR Modeling : Van der Waals descriptors () highlight differences in molecular volume and surface area, impacting solubility and diffusion rates.
Research Findings and Data
Environmental and Toxicological Profiles
- Chlorinated analogs may exhibit higher soil persistence compared to fluorinated ones, per lumping strategies in environmental modeling ().
Biological Activity
The compound 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure
The compound features several notable functional groups:
- Furan and thiophene rings : Contributing to its aromatic character and biological activity.
- Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.
- Hydroxy group : Often associated with increased biological activity due to hydrogen bonding capabilities.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to the compound .
Antimicrobial Activity
A study assessing the antimicrobial properties of various derivatives found that compounds with a 3-chlorophenyl moiety showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like amoxicillin and ciprofloxacin.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The presence of the trifluoromethyl group has been linked to enhanced potency against non-small cell lung cancer (NSCLC) cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that it binds effectively to enzymes involved in cell proliferation and survival pathways, such as glucosamine-6-phosphate synthase. This interaction disrupts normal cellular functions, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy Against Biofilms : A case study highlighted the compound's effectiveness against biofilm-forming strains of Staphylococcus aureus. The study reported a significant reduction in biofilm biomass when treated with the compound at sub-MIC levels, indicating potential for use in chronic infection management.
- Synergistic Effects with Conventional Antibiotics : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. Results showed enhanced efficacy against resistant bacterial strains, suggesting that it could be a valuable adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
